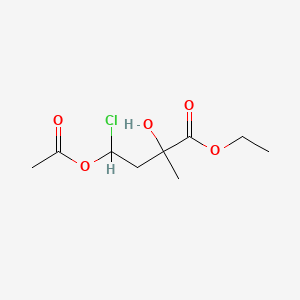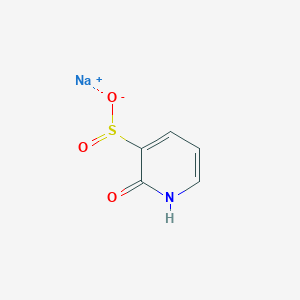
Sodium 2-hydroxypyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxypyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is known for its versatility and reactivity, making it a valuable building block for various chemical syntheses. It is a white, crystalline solid that is soluble in water and commonly used in the preparation of other sulfur-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-hydroxypyridine-3-sulfinate typically involves the reaction of 2-hydroxypyridine with sodium sulfinate. One efficient method is the copper-assisted conversion of hydroxypyridines and sodium sulfinates into their corresponding pyridinyl sulfonate esters. This method uses CuBr2 as a medium and does not require any base or ligand .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of readily available and inexpensive reagents like CuBr2 makes the process cost-effective and scalable. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-hydroxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide and solvents such as ethanol or water.
Major Products:
Sulfonates: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Various Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Sodium 2-hydroxypyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of sodium 2-hydroxypyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various bonds, including C–S, N–S, and S–S bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved include sulfonylation and sulfenylation reactions, which are crucial in the formation of sulfonate esters and other sulfur-containing compounds .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-hydroxypyridine-3-sulfinate is unique due to its pyridine ring, which imparts distinct reactivity and properties compared to other sulfinates. While sodium benzenesulfinate and sodium toluenesulfinate are commonly used in similar reactions, the presence of the hydroxypyridine moiety in this compound allows for additional interactions and applications, particularly in the synthesis of heterocyclic compounds .
Propiedades
Fórmula molecular |
C5H4NNaO3S |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
sodium;2-oxo-1H-pyridine-3-sulfinate |
InChI |
InChI=1S/C5H5NO3S.Na/c7-5-4(10(8)9)2-1-3-6-5;/h1-3H,(H,6,7)(H,8,9);/q;+1/p-1 |
Clave InChI |
ZPAVNPPOOCXQEZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CNC(=O)C(=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


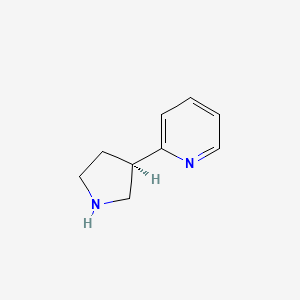
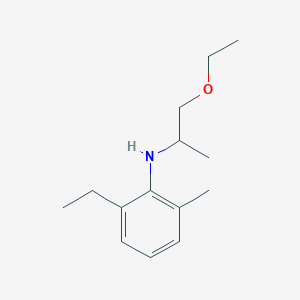
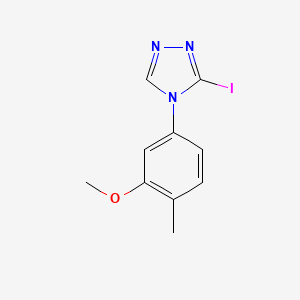


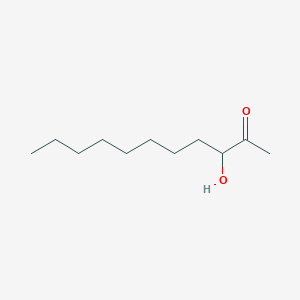
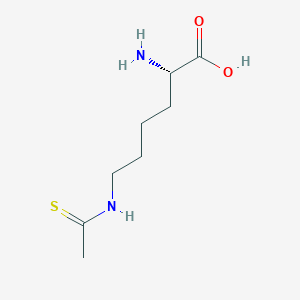
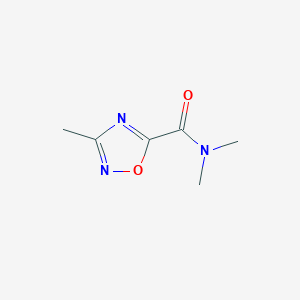
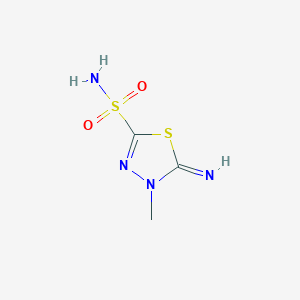
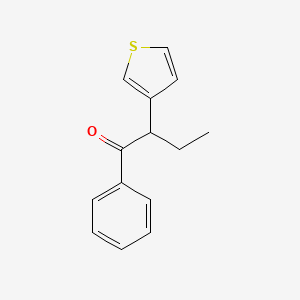
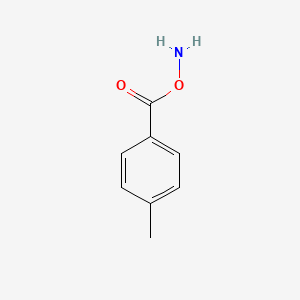

![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
